4-Cyano-2-methylbenzenesulfonyl chloride

Übersicht

Beschreibung

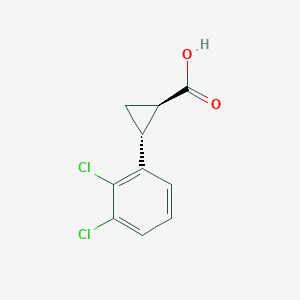

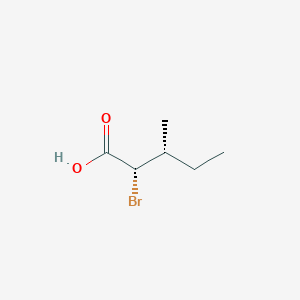

4-Cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is used in a variety of scientific experiments and industries.

Molecular Structure Analysis

The InChI code for 4-Cyano-2-methylbenzenesulfonyl chloride is 1S/C8H6ClNO2S/c1-6-4-7 (5-10)2-3-8 (6)13 (9,11)12/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- Application : 4-Cyano-2-methoxybenzenesulfonyl Chloride is used in the synthesis of O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate .

- Method : The procedure involves the use of a three-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer. The reaction mixture is warmed to an internal temperature of 50 °C in an oil bath, and dimethylthiocarbamoyl chloride is added dropwise to the reaction mixture over a period of 10 min .

- Results : The reaction mixture is stirred for an additional 4 hours at 50 °C. After cooling to room temperature, water is added, and the product is collected by vacuum filtration. The yield of O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate is 71% .

-

Bioenergy and Biotechnology

- Application : Cyanobacteria, also known as blue-green algae, are known to produce a wide variety of bioactive compounds. They have a remarkable growth rate, which enables their potential use in a wide range of applications in the fields of bioenergy, biotechnology, natural products, medicine, agriculture, and the environment .

- Method : Cyanobacteria require simple ingredients to grow and possess a relatively simple genome. They are primary photosynthetic microorganisms, found in various environments including freshwater, oceans, soil, and bare rock .

- Results : The potential applications of cyanobacteria in different areas of science and development, especially related to their use in producing biofuels and other valuable co-products, are being explored .

-

Photocatalytic NO Removal

- Application : The compound is used in the modification of graphitic carbon nitride (g-C3N4) for efficient and complete NO removal .

- Method : The modification process involves the introduction of cyano groups to the g-C3N4 structure, which enhances its photocatalytic activity .

- Results : The modified g-C3N4 shows improved performance in the removal of NO, a harmful pollutant .

-

Chemical Database

- Application : 4-Cyano-2-methylbenzenesulfonyl chloride is listed in chemical databases, which are essential resources for researchers in various scientific fields .

- Method : These databases provide detailed information about the compound, including its molecular formula, average mass, mono-isotopic mass, and ChemSpider ID .

- Results : The availability of this information facilitates research and development activities involving the compound .

-

Pharmaceutical Research

- Application : The compound is used in the synthesis of various pharmaceutical intermediates .

- Method : The synthesis process involves the use of a three-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer .

- Results : The reaction mixture is stirred for an additional 4 hours at 50 °C. After cooling to room temperature, water is added, and the product is collected by vacuum filtration .

-

Chemical Industry

- Application : 4-Cyano-2-methylbenzenesulfonyl chloride is used in the chemical industry for the production of various other chemicals .

- Method : The compound is used as a starting material in various chemical reactions .

- Results : The availability of this compound facilitates the production of a wide range of chemicals in the industry .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-cyano-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-4-7(5-10)2-3-8(6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUSOMHSAVNNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-methylbenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)

![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)